molecular formula C17H14FN3O2S B2431379 N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide CAS No. 2034401-18-6

N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2431379
CAS No.: 2034401-18-6
M. Wt: 343.38
InChI Key: BTBXFHRNQDBCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bipyridines are a class of organic compounds that contain two pyridine rings linked to each other . They are widely used as nitrogen-donor ditopic ligands to generate diverse supramolecular assemblies with tailored architectures and functions .


Synthesis Analysis

The synthesis of bipyridines often involves selective substitution on one pyridyl motif that could contain electron-donating or electron-withdrawing groups . This causes electronic/steric effects on the nitrogen atoms in 4,4′-bipyridines .


Molecular Structure Analysis

Bipyridines are non-centrosymmetric, bearing functionalized pyridyl moieties at the peripheries . The difference in the binding energy of the pyridyl nitrogen atoms paves the way for the realization of non-centrosymmetric supramolecular assemblies .


Chemical Reactions Analysis

Bipyridines can activate diboron compounds, forming N, N ′-diboryl-4,4′-bipyridinylidene . This transformation is crucial in the reduction of nitroarenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of nanoparticles, including bipyridines, can be affected by their size . Nanoparticles can be 0D, 1D, 2D, and 3D depending on their shape .

Scientific Research Applications

Asymmetric Synthesis and Fluorination Reactions
A significant application of compounds related to N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is in the asymmetric synthesis of organic molecules. For instance, enantiomerically pure compounds have been successfully synthesized through enantiodivergent electrophilic fluorination, employing a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as key reactants. This methodology underscores the versatility of sulfonamide derivatives in facilitating highly selective synthesis processes (Yamamoto et al., 2011).

Copper-Mediated Reactions
Copper-mediated C-H amination of imidazopyridines using NFSI has been reported, showcasing the broad substrate scope and good functional group tolerance of NFSI. This highlights its potential in direct amination reactions under additive-free conditions, further illustrating the compound's utility in organic synthesis (Lu et al., 2018).

C-N Bond Formation
N-Fluorobenzenesulfonimide has been identified as an efficient nitrogen source for C-N bond formation. This application is critical for the construction of nitrogen-containing molecules, a cornerstone in the development of pharmaceuticals, agrochemicals, and organic materials. The review by Li and Zhang (2014) summarizes recent progress in this field, emphasizing the versatility and efficiency of NFSI in organic synthesis (Li & Zhang, 2014).

Catalysis and Ligand Effects
Research into mixed-ligand copper(II)-sulfonamide complexes reveals the significant impact of the sulfonamide derivative on DNA binding, cleavage, genotoxicity, and anticancer activity. This underscores the broader implications of sulfonamide derivatives in catalysis and their potential applications in medicinal chemistry (González-Álvarez et al., 2013).

Mechanistic Insights into Chemical Reactions
The mechanistic understanding of reactions promoted by NFSI, such as diamination and carboamination, provides valuable insights into the divergent reactivity of Pd(IV) species. This not only aids in the development of new synthetic methodologies but also contributes to the fundamental understanding of reaction mechanisms in organic chemistry (Sibbald et al., 2009).

Mechanism of Action

Target of Action

The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can impact the effectiveness of a drug . .

Safety and Hazards

While specific safety data for “N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide” is not available, similar compounds like 2,2′-Bipyridine are classified as Acute Tox. 3; H301, H311 .

Future Directions

The future of bipyridines lies in the realization of non-centrosymmetric supramolecular assemblies because of the difference in the binding energy of the pyridyl nitrogen atoms . This could facilitate further rational design of pyridine- and bipyridine-based catalysts .

Properties

IUPAC Name

2-fluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-15-3-1-2-4-17(15)24(22,23)21-12-13-5-10-20-16(11-13)14-6-8-19-9-7-14/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBXFHRNQDBCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.